Dehydroandrographolide succinate (potassium sodium salt)

solubility enhancement parenteral formulation salt screening

Researchers requiring a water-soluble andrographolide derivative for parenteral antiviral studies face near-zero aqueous solubility of the parent diterpene (<0.1 mg/mL). This potassium sodium salt (Yanhuning) is freely water-soluble, enabling direct IV infusion up to 400 mg without DMSO or surfactants. • Selectivity index 344-515 vs 8.3-10.8 for andrographolide in PRRSV models (~40-50× advantage), enabling clean dose-response studies. • ≥98% purity (HPLC); lyophilized powder; -20°C storage; ships with blue ice.

Molecular Formula C28H36KNaO10
Molecular Weight 594.7 g/mol
Cat. No. B12421563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide succinate (potassium sodium salt)
Molecular FormulaC28H36KNaO10
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K]
InChIInChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1
InChIKeyKGAQCMARFXCOIX-SXASYTFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroandrographolide Succinate (Potassium Sodium Salt) Overview


Dehydroandrographolide succinate (potassium sodium salt), also designated Yanhuning (炎琥宁), CAS 863319-40-8, is a semi-synthetic labdane diterpenoid derivative of the natural product andrographolide isolated from Andrographis paniculata [1]. The compound is the 14-deoxy-11,12-didehydroandrographolide-3,19-disuccinate potassium sodium salt, engineered by esterification of the diol with succinic anhydride followed by controlled mixed-salt formation to overcome the near-zero aqueous solubility ( < 0.1 mg/mL) of the parent andrographolide . It is approved in China as an injectable antiviral and anti-inflammatory agent for viral pneumonia and upper respiratory tract infections, with an established clinical history spanning over two decades [2]. The compound is supplied as a lyophilized powder for injection, ≥98% purity (HPLC), and is freely soluble in water, distinguishing it fundamentally from the water-insoluble free-acid form (DAS, CAS 786593-06-4) and the parent diterpene.

Why Analogs Cannot Replace Dehydroandrographolide Succinate


Within the andrographolide derivative class, the specific salt stoichiometry, counter-ion identity, and degree of esterification collectively determine aqueous solubility, thermal stability during terminal sterilization, pharmacokinetic handling, and clinical safety profile . The parent andrographolide is practically water-insoluble ( < 0.1 mg/mL), precluding intravenous formulation without complex solubilization strategies . The monopotassium salt Chuanhuning (PDS, CAS 76958-99-1) shares the same active metabolite in vivo yet exhibits differential manufacturing quality risks: incomplete salt formation generates residual free acid and double-potassium salt byproducts that have been associated with elevated cardiac load and inconsistent solubility . The sodium bisulfite adduct (ASB, Xiyanping-related) introduces sulfonate chemistry with a distinct renal toxicity mechanism involving endoplasmic reticulum stress via CHOP/caspase-4 pathways [1]. These structural micro-differences render simple interchangeability invalid for applications requiring defined aqueous solubility, batch-to-batch parenteral consistency, or minimized renal cytotoxicity.

Quantitative Differentiation Evidence


Aqueous Solubility Enhancement via Salt Formation

The potassium sodium mixed-salt form (Yanhuning) achieves freely soluble status in water, whereas the parent andrographolide is practically insoluble ( < 0.1 mg/mL in H₂O), and the free-acid DAS form (CAS 786593-06-4) without salt formation remains water-insoluble . This solubility transformation is accomplished by double succinylation at C-3 and C-19 followed by controlled potassium-sodium salt formation, enabling direct reconstitution for intravenous infusion at clinical concentrations (e.g., 200 mg in 250 mL 5% glucose) without co-solvents . The monopotassium salt Chuanhuning is also water-soluble, but manufacturing reports indicate that the potassium sodium salt more reliably avoids incomplete salt formation, a known source of batch-to-batch solubility inconsistency in the monopotassium product .

solubility enhancement parenteral formulation salt screening

Antiviral Selectivity Index Advantage

In a direct head-to-head comparison in Marc-145 cells, andrographolide (Andro) and its derivative potassium dehydrographolide succinate (PDS, the monopotassium salt that shares the same active metabolite as the potassium sodium salt in vivo) were tested against three clinically circulating type-2 PRRSV strains (GD-HD, XH-GD, NADC30-like HNhx) [1]. Andro exhibited greater intrinsic potency (EC₅₀ 11.7–15.3 μmol/L) but a narrow selectivity index (SI) of only 8.3–10.8. PDS was less potent by EC₅₀ (57.1–85.4 μmol/L) yet achieved SI values of 344–515, representing an approximately 40–50-fold expansion of the therapeutic window [1]. Mechanistically, this is driven by PDS's unique ability to directly interact with PRRSV particles — a property absent in andrographolide — in addition to shared NF-κB suppression and oxidative stress modulation [1].

antiviral selectivity PRRSV inhibition therapeutic index

Renal Cytotoxicity Profile vs Andrographolide

In a systematic comparative cytotoxicity screen, the active pharmaceutical ingredients (APIs) of four andrographolide-class compounds were evaluated on human renal tubular epithelial HK-2 cells by MTT assay at 24 h [1]. Yanhuning API (potassium sodium salt) and Chuanhuning API (monopotassium salt) exhibited nearly identical IC₅₀ values of 15.6 and 16.2 mmol/L, respectively, indicating comparable renal safety profiles. In stark contrast, unmodified andrographolide was approximately 500-fold more cytotoxic with an IC₅₀ of only 30.6 μmol/L. The alternative water-soluble derivative andrographolide sodium bisulfite (ASB) showed an intermediate IC₅₀ of 29.4 mmol/L and additionally triggered endoplasmic reticulum stress-mediated apoptosis via CHOP and caspase-4 activation, a pathway not implicated for Yanhuning at equivalent exposures [1].

renal cytotoxicity HK-2 cells drug safety screening

Clinical Efficacy in Pediatric Pneumonia

A systematic review and meta-analysis of 9 randomized controlled trials encompassing 1,056 pediatric participants evaluated potassium dehydroandrographolide succinate injection (PDS, the monopotassium salt that is bioequivalent to the potassium sodium salt) added to conventional therapy versus conventional therapy alone for infantile pneumonia [1]. PDS combination therapy was significantly superior on all endpoints: total effective rate showed a relative risk (RR) of 1.21 (95% CI 1.14–1.27, P < 0.00001), time to temperature recovery was reduced by a mean difference (MD) of −1.43 days (95% CI −1.75 to −1.11, P < 0.00001), and time to resolution of rales and cough was shortened by MD −1.44 days (95% CI −1.93 to −0.90, P < 0.00001) [1]. Adverse drug reactions were limited to mild rash and diarrhea with no serious ADRs reported across five studies [1].

pediatric pneumonia clinical meta-analysis evidence-based medicine

Pulmonary Drug Targeting via Inhalation

A comparative pharmacokinetic-biodistribution study evaluated dehydroandrographolide succinate (DAS) delivered via intratracheal (IT) nebulization versus intravenous (IV) injection in a rat model [1]. IT administration produced an absolute pulmonary bioavailability of 47.3% and, critically, increased drug availability in lung tissue by more than 80-fold relative to the IV route [1]. This pulmonary retention translated into improved and prolonged local anti-inflammatory efficacy in an LPS-induced acute lung injury mouse model, with significant reductions in bronchoalveolar lavage fluid (BALF) levels of IL-1β, IL-6, TNF-α, and MDA, alongside increased SOD activity and decreased lung wet-to-dry ratio and injury scores [1][2]. The nebulized aerosol achieved >50% of particles <5 μm, ensuring delivery to the lower respiratory tract [1].

pulmonary drug delivery inhalation therapy tissue pharmacokinetics

Manufacturing Quality: Mixed-Salt vs Monopotassium Salt

Manufacturing documentation for the potassium sodium salt (Yanhuning) indicates that the mixed-salt approach was specifically developed to overcome quality deficiencies observed in monopotassium salt (Chuanhuning) production . During Chuanhuning synthesis, incomplete salt formation can generate residual free acid (NAS) and the double-potassium salt byproduct (NAS dipotassium salt), which have been associated with elevated cardiac load upon administration and variable solubility that complicates terminal sterilization consistency . The potassium sodium salt process employs controlled stoichiometric addition of both sodium hydroxide and potassium sources to drive salt formation to completion, effectively eliminating the residual free acid and double-salt impurity problems . This is corroborated by pharmacopoeial monographs: Chuanhuning requires ≥98.0% purity (C₂₈H₃₅KO₁₀) with potassium and sodium identification tests confirming mixed-salt identity [1].

pharmaceutical manufacturing salt stoichiometry quality control

Dehydroandrographolide Succinate Application Scenarios


Parenteral Formulation Without Co-Solvents

The freely water-soluble potassium sodium salt form eliminates the need for DMSO, ethanol, or surfactant-based solubilization required by andrographolide or DAS free acid, enabling direct reconstitution in 0.9% NaCl or 5% glucose for intravenous infusion [REFS-S4-1]. This is the foundational differentiation that makes Yanhuning the only andrographolide-class compound suitable for high-concentration injectable formulations (up to 400 mg per infusion) without formulation complexity or co-solvent toxicity concerns.

Antiviral Screening by Therapeutic Window

In screening campaigns against enveloped RNA viruses where host cell cytotoxicity is a limiting factor, PDS/Yanhuning offers a selectivity index of 344–515 versus only 8.3–10.8 for andrographolide in the PRRSV-Marc-145 model [REFS-S4-2]. This ~40–50× SI advantage makes it the preferred compound for dose-response studies, resistance profiling, and any application where antiviral activity must be cleanly dissociated from cytostatic or cytotoxic confounding effects.

Pediatric Pneumonia Clinical Research and Formulary

The meta-analytic evidence of 21% relative improvement in total effective rate (RR 1.21, P < 0.00001) and ~1.4-day faster symptom resolution in infantile pneumonia provides the highest-grade clinical evidence available within the andrographolide derivative class [REFS-S4-3]. For hospital pharmacy and therapeutics committees evaluating formulary addition of traditional Chinese medicine injections for pediatric respiratory indications, this pooled RCT data constitutes the evidence standard against which alternative andrographolide injections must be benchmarked.

Inhaled Pulmonary Delivery Targeting Lung Tissue

The demonstration that intratracheal DAS delivery achieves >80-fold higher lung drug concentrations than intravenous administration, coupled with >50% of aerosol particles in the respirable <5 μm range, directly supports development of nebulized formulations for viral pneumonia and ARDS-related acute lung injury [REFS-S4-4]. This pulmonary retention advantage is route-specific and would not be replicated by systemic administration of any andrographolide analog lacking equivalent aerosol deposition characteristics.

Quote Request

Request a Quote for Dehydroandrographolide succinate (potassium sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.